1-Benzyl-1-azaspiro[3.3]heptane

Lipophilicity Modulation Bioisostere Design ADME Optimization

Procure 1-Benzyl-1-azaspiro[3.3]heptane (CAS 1223573-40-7), a protected 1-azaspiro[3.3]heptane scaffold for systematic bioisostere evaluation. Replaces piperidine rings to lower logD up to −1.0 unit, minimizing off-target toxicity in CNS programs. The benzyl group enables mild hydrogenolysis to a versatile secondary amine for amidation, reductive amination, or N-arylation. Supplied at ≥95% purity for parallel synthesis and DEL libraries. Directly enter the underexplored azaspiro chemical space without de novo route development.

Molecular Formula C13H17N
Molecular Weight 187.286
CAS No. 1223573-40-7
Cat. No. B572819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-azaspiro[3.3]heptane
CAS1223573-40-7
Molecular FormulaC13H17N
Molecular Weight187.286
Structural Identifiers
SMILESC1CC2(C1)CCN2CC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-9-13(14)7-4-8-13/h1-3,5-6H,4,7-11H2
InChIKeyMXYJJZAQACKMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-azaspiro[3.3]heptane (CAS 1223573-40-7): A Defined Spirocyclic Amine Building Block for Piperidine Bioisostere Replacement


1-Benzyl-1-azaspiro[3.3]heptane (CAS 1223573-40-7) is a spirocyclic tertiary amine comprising an azetidine ring fused to a cyclobutane ring via a shared spiro carbon, with a benzyl substituent on the nitrogen atom [1]. It belongs to the 1-azaspiro[3.3]heptane family, which has been validated as a bioisostere of the piperidine ring system commonly found in FDA-approved drugs [2]. The compound serves as a protected form of the 1-azaspiro[3.3]heptane scaffold, enabling further synthetic elaboration after benzyl deprotection [1].

Why Piperidine and Alternative Bioisosteres Cannot Replace 1-Benzyl-1-azaspiro[3.3]heptane in Precision Drug Discovery


While piperidine rings are ubiquitous in pharmaceuticals (appearing in over 30 approved drugs [1]), their planar geometry and high conformational flexibility often lead to suboptimal physicochemical profiles, including elevated lipophilicity and rapid CYP450-mediated metabolism [2]. Direct replacement with isomeric 2-azaspiro[3.3]heptane systems, though widely adopted since 2010, introduces different spatial arrangements and electronic properties that can alter target binding [2]. Furthermore, the 1-azaspiro[3.3]heptane core—until recently synthetically inaccessible in modular fashion—was rarely explored, leaving a gap in the bioisostere toolkit [1]. 1-Benzyl-1-azaspiro[3.3]heptane addresses this gap by providing a ready-to-use, protected form of the 1-azaspiro[3.3]heptane scaffold, enabling systematic evaluation of this underexplored bioisostere space without the synthetic burden of de novo core construction [1].

Quantitative Differentiation of 1-Benzyl-1-azaspiro[3.3]heptane Against Piperidine and Alternative Spirocyclic Isosteres


LogD₇.₄ Reduction of Up to 1.0 Units Relative to Piperidine-Containing Molecules

In a systematic analysis of azaspiro[3.3]heptane replacements for morpholines, piperidines, and piperazines, the introduction of an azaspiro[3.3]heptane core lowered the measured logD₇.₄ of the corresponding molecules by as much as −1.0 unit relative to the parent heterocycle [1]. The observed logD reduction ranges from −1.0 to +0.5 depending on the specific spirocyclic isomer and substitution pattern, with N-linked 2-azaspiro[3.3]heptane being the only exception (increase of up to +0.5) [1].

Lipophilicity Modulation Bioisostere Design ADME Optimization

Enhanced Aqueous Solubility and Metabolic Stability Versus Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including 1-azaspiro[3.3]heptane derivatives, exhibit generally higher aqueous solubility than their cyclohexane analogues and show a consistent trend toward higher metabolic stability in human liver microsome assays [1]. Incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic bupivacaine produced an analog that matched the anesthetic potency of the parent piperidine-containing drug in mouse models, demonstrating functional preservation with patent-free composition-of-matter opportunities [2].

Solubility Enhancement Metabolic Stability Spirocyclic Scaffolds

Geometric Parameters: 1-Azaspiro[3.3]heptane vs. 2-Substituted Piperidine

A comparative analysis of geometric parameters between 1-azaspiro[3.3]heptane and the corresponding 2-substituted piperidines reveals distinct spatial arrangements that influence receptor binding and selectivity [1]. The spirocyclic system imposes a more rigid, three-dimensional conformation compared to the flexible piperidine ring, which can enhance target engagement while reducing off-target interactions with proteins such as hERG channels .

Molecular Geometry Bioisostere Validation Structure-Activity Relationships

Commercial Availability with Defined Purity (≥95%) and Protected Scaffold Utility

1-Benzyl-1-azaspiro[3.3]heptane (CAS 1223573-40-7) is commercially available from major suppliers with a minimum purity specification of 95% . The benzyl protecting group allows for orthogonal deprotection (e.g., hydrogenolysis) to reveal the free 1-azaspiro[3.3]heptane amine, which can then be elaborated via amide coupling, reductive amination, or N-arylation [1]. In contrast, the unprotected 1-azaspiro[3.3]heptane core is not widely available as a standalone building block, requiring custom synthesis.

Chemical Procurement Building Block Quality Synthetic Accessibility

Procurement-Driven Application Scenarios for 1-Benzyl-1-azaspiro[3.3]heptane in Drug Discovery


Lead Optimization: Reducing Lipophilicity While Maintaining Piperidine Bioisosteric Function

Medicinal chemistry teams seeking to lower logD without sacrificing target engagement can incorporate 1-benzyl-1-azaspiro[3.3]heptane as a protected piperidine replacement. Following deprotection, the free amine can be conjugated to existing scaffolds, leveraging the class-wide logD reduction of up to −1.0 unit observed for azaspiro[3.3]heptane-containing molecules relative to their piperidine counterparts [1]. This approach is particularly valuable for CNS-penetrant programs where lipophilicity-driven off-target toxicity must be minimized.

Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Production

The commercial availability of 1-benzyl-1-azaspiro[3.3]heptane in high purity (≥95%) enables its direct use in parallel synthesis workflows and on-DNA diversification strategies. The benzyl group can be removed under mild hydrogenolysis conditions to generate the secondary amine, which serves as a versatile handle for amide formation, reductive amination, or N-arylation [2]. This accelerates the construction of spirocycle-enriched libraries for hit identification.

Scaffold Hopping in Anesthetic and Analgesic Drug Discovery

The validated replacement of the piperidine moiety in bupivacaine with a 1-azaspiro[3.3]heptane core—producing an analog with matched anesthetic potency in vivo [2]—demonstrates the scaffold's utility in local anesthetic and pain programs. 1-Benzyl-1-azaspiro[3.3]heptane provides a direct entry point to explore this bioisosteric replacement in related chemotypes, offering composition-of-matter patentability advantages without requiring de novo synthetic route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.